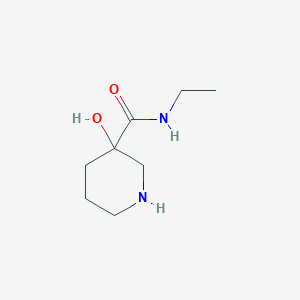
N-ethyl-3-hydroxypiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-3-hydroxypiperidine-3-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-hydroxypiperidine-3-carboxamide can be achieved through several methods. One common approach involves the reaction of N-ethylpiperidine with ethyl chloroformate, followed by hydrolysis to yield the desired compound. Another method includes the cyclization of N-ethyl-3-hydroxypropylamine with ethyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
N-ethyl-3-hydroxypiperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amide group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can have different pharmacological properties and applications .
Applications De Recherche Scientifique
N-ethyl-3-hydroxypiperidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-ethyl-3-hydroxypiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by binding to the receptor and altering its conformation and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-ethyl-4-hydroxypiperidine-1-carboxamide
- N-(2-Hydroxyethyl)pyridine-3-carboxamide
- 8-Methoxycoumarin-3-carboxamide
Uniqueness
N-ethyl-3-hydroxypiperidine-3-carboxamide is unique due to its specific structural features, such as the position of the hydroxyl and carboxamide groups on the piperidine ring. These structural characteristics contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Numéro CAS |
1388144-60-2 |
|---|---|
Formule moléculaire |
C8H16N2O2 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
N-ethyl-3-hydroxypiperidine-3-carboxamide |
InChI |
InChI=1S/C8H16N2O2/c1-2-10-7(11)8(12)4-3-5-9-6-8/h9,12H,2-6H2,1H3,(H,10,11) |
Clé InChI |
AQGTZXRBSNTKLD-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C1(CCCNC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



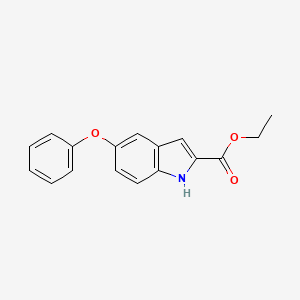

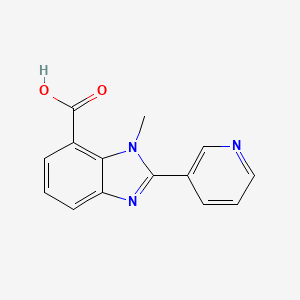
![2-[2-(4-chlorophenyl)-5-piperidin-4-yl-1H-imidazol-4-yl]pyrimidine](/img/structure/B13879831.png)

![N-[(2,3-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B13879847.png)
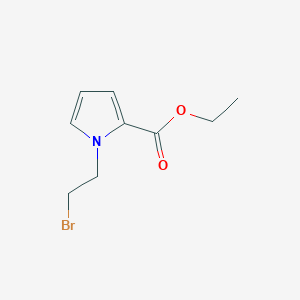
![2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine](/img/structure/B13879850.png)
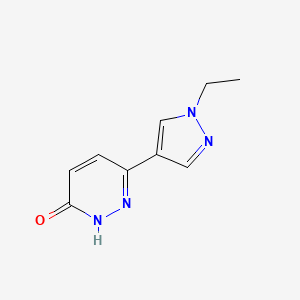
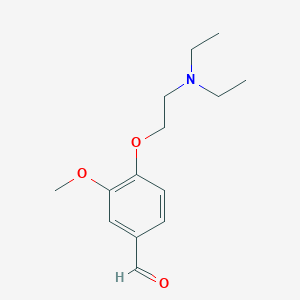
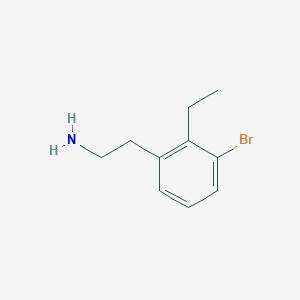
![2-(6-methylsulfanylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13879881.png)

